Monosodium hydroxymethylbenzenesulphonate
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Overview
Description
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is an organic compound with the molecular formula C7H7NaO4SThis compound is characterized by the presence of a sulfonate group attached to a benzene ring, with a hydroxymethyl group at the ortho position relative to the sulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(hydroxymethyl)benzene-1-sulfonate typically involves the sulfonation of toluene followed by the introduction of a hydroxymethyl group. One common method is the reaction of toluene with sulfur trioxide or chlorosulfonic acid to form toluene-4-sulfonic acid. This intermediate is then treated with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of sodium 2-(hydroxymethyl)benzene-1-sulfonate .
Industrial Production Methods
In industrial settings, the production of sodium 2-(hydroxymethyl)benzene-1-sulfonate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and hydroxymethylation steps .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(hydroxymethyl)benzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: The sulfonate group can be reduced under specific conditions to form the corresponding sulfinate.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sodium 2-(carboxymethyl)benzene-1-sulfonate.
Reduction: Sodium 2-(hydroxymethyl)benzene-1-sulfinate.
Substitution: Various substituted benzene sulfonates depending on the nucleophile used
Scientific Research Applications
Sodium 2-(hydroxymethyl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium toluene-4-sulfonate: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.
Sodium benzenesulfonate: Lacks both the hydroxymethyl and methyl groups, resulting in different reactivity and applications.
Sodium 2-(carboxymethyl)benzene-1-sulfonate: Formed by the oxidation of sodium 2-(hydroxymethyl)benzene-1-sulfonate, with different chemical properties .
Uniqueness
Sodium 2-(hydroxymethyl)benzene-1-sulfonate is unique due to the presence of both a sulfonate and a hydroxymethyl group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
34742-11-5 |
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Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
YQHYMJUDNVWBJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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